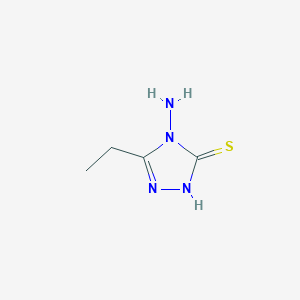

4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol

説明

Significance of 1,2,4-Triazole (B32235) Heterocycles in Medicinal and Materials Chemistry

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms and two carbon atoms. This structural motif is a cornerstone in the development of a wide array of functional molecules. Its prevalence stems from a combination of favorable chemical and physical properties, including metabolic stability, dipole character, and the capacity for hydrogen bonding, which allow for potent interactions with biological targets. zsmu.edu.ua

In medicinal chemistry , 1,2,4-triazole derivatives are integral to numerous therapeutic agents. ijcrt.org They exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, anticonvulsant, anti-inflammatory, and anticancer properties. zsmu.edu.uaresearchgate.netconnectjournals.com The versatility of the triazole ring allows it to serve as a pharmacophore in clinically significant drugs.

Table 1: Selected Pharmacological Activities of 1,2,4-Triazole Derivatives

| Activity | Description |

|---|---|

| Antifungal | A primary application, with many triazole-based drugs used to treat fungal infections. |

| Anticancer | Derivatives have shown promise as antitumor agents. zsmu.edu.ua |

| Antimicrobial | Broad-spectrum activity against various bacterial strains has been reported. connectjournals.com |

| Antiviral | The triazole nucleus is a component of certain antiviral medications. connectjournals.com |

| Anti-inflammatory | Certain derivatives have demonstrated significant anti-inflammatory effects. researchgate.net |

In materials chemistry , the electron-deficient nature of the 1,2,4-triazole system imparts valuable electron-transport and hole-blocking properties. This has led to their incorporation into organic light-emitting diodes (OLEDs), polymers, and other advanced organic materials. Their applications extend to corrosion inhibition and agrochemicals, highlighting their industrial importance. zsmu.edu.ua

Unique Structural Attributes and Reactivity Profile of Thiol-Substituted 1,2,4-Triazoles

The introduction of a thiol (-SH) group at the 3-position and an amino (-NH2) group at the 4-position of the 1,2,4-triazole ring, as seen in 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, confers a distinct set of properties and a versatile reactivity profile.

A key structural attribute of 3-thiol-substituted 1,2,4-triazoles is the existence of thione-thiol tautomerism. The compound can exist in equilibrium between the thiol form (with a C-SH bond) and the thione form (with a C=S bond and a proton on a ring nitrogen). Spectroscopic evidence suggests that the thione form is often predominant. This tautomerism is crucial as it influences the molecule's reactivity and interaction with other chemical species.

The molecule possesses three primary reactive centers: the exocyclic amino group (-NH2), the thione/thiol group, and the N-H protons of the triazole ring. zsmu.edu.uaresearchgate.net This multi-center reactivity makes these compounds valuable intermediates in organic synthesis.

Reactions at the Thiol Group: The thiol group is a potent nucleophile and can readily undergo S-alkylation with various alkyl halides. zsmu.edu.ua This is a common strategy for synthesizing a library of derivatives for further study.

Reactions at the Amino Group: The 4-amino group can react with aldehydes and ketones to form Schiff bases (-N=CH-R). nepjol.infodergipark.org.tr These Schiff bases are important precursors for the synthesis of other heterocyclic systems, such as thiazolidinones, through cyclization reactions. dergipark.org.tr

Mannich Reactions: The N-H protons of the triazole ring can participate in Mannich reactions with formaldehyde (B43269) and various amines to yield N-aminomethylated derivatives. zsmu.edu.uaresearchgate.net

This versatile reactivity allows for the use of 4-amino-5-substituted-1,2,4-triazole-3-thiols as building blocks for creating more complex, fused heterocyclic systems. researchgate.net

Historical Context and Evolution of Research on this compound

The synthesis of the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol scaffold dates back to foundational work in heterocyclic chemistry. The first 1,2,4-triazole derivative was synthesized by Bladin in 1885. nepjol.info Over the decades, various synthetic routes have been developed to access this important heterocyclic core.

A widely adopted method for preparing 4-amino-5-alkyl/aryl-1,2,4-triazole-3-thiols involves the cyclization of thiocarbohydrazide (B147625) with an appropriate carboxylic acid. ijcrt.orgresearchgate.net In the specific case of the 5-ethyl derivative, this reaction would utilize propanoic acid. An alternative and common pathway begins with an acid hydrazide (propionyl hydrazide for the 5-ethyl derivative), which is reacted with carbon disulfide in an alkaline medium to form a potassium dithiocarbazinate salt. This salt is subsequently cyclized with hydrazine (B178648) hydrate (B1144303) to yield the final triazole product. nepjol.infodergipark.org.tr

While extensive research has been published on derivatives with different substituents at the 5-position (e.g., phenyl, furan-2-yl, thiophen-2-ylmethyl), specific literature focusing solely on the synthesis and detailed research findings for this compound (CAS Number: 20939-16-6) is less prevalent. mdpi.comzsmu.edu.ua Much of the understanding of this specific compound is extrapolated from the well-documented chemistry of its analogues. The evolution of research has seen a shift from fundamental synthesis to the application of these molecules as synthons for creating libraries of compounds for biological screening, particularly for antimicrobial and antitubercular activities. dergipark.org.trtandfonline.com Modern approaches also focus on developing more environmentally benign, solvent-free synthesis methods, often utilizing microwave irradiation to improve efficiency. ijcrt.org

Structure

3D Structure

特性

IUPAC Name |

4-amino-3-ethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4S/c1-2-3-6-7-4(9)8(3)5/h2,5H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJQUZUFQOQBNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361433 | |

| Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-16-6 | |

| Record name | 4-Amino-5-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20939-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 166131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020939166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20939-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Routes for the Synthesis of 4-Amino-5-alkyl/aryl-4H-1,2,4-triazole-3-thiols

The synthesis of the 4-amino-1,2,4-triazole-3-thiol (B7722964) scaffold is well-documented, with several reliable methods being widely employed for derivatives bearing various alkyl or aryl substituents at the 5-position. These foundational methods provide the basis for the targeted synthesis of the ethyl-substituted analogue.

Cyclization Reactions Utilizing Thiocarbohydrazide (B147625) Precursors

A prevalent and direct method for the preparation of 5-alkyl/aryl-4-amino-1,2,4-triazole-3-thiols involves the condensation of thiocarbohydrazide with aliphatic or aromatic carboxylic acids. ijcrt.orgresearchgate.net This reaction is a cyclocondensation process where the thiocarbohydrazide molecule reacts with the carboxylic acid to form the triazole ring.

To synthesize the target compound, 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, thiocarbohydrazide is reacted with propanoic acid. The reaction is typically performed by heating the two reactants together, often without a solvent, a method sometimes referred to as a fusion method. researchgate.netresearchgate.net The heat provides the necessary energy for the dehydration and cyclization to occur, leading to the formation of the triazole ring with the ethyl group from propanoic acid at the C-5 position. An improvement to this method involves heating the carboxylic acid to its melting point before adding the thiocarbohydrazide. ijcrt.org

General Reaction Scheme:

Thiocarbohydrazide + R-COOH → 4-Amino-5-R-4H-1,2,4-triazole-3-thiol + 2H₂O

For the target compound, R would be an ethyl group (-CH₂CH₃).

Synthesis via Hydrazinecarbodithioate Intermediates

Another established route proceeds through the formation of potassium dithiocarbazinate intermediates. ijcrt.orgnepjol.info This multi-step synthesis begins with the reaction of a carboxylic acid hydrazide with carbon disulfide in the presence of a base, typically ethanolic potassium hydroxide (B78521) (KOH). ijcrt.orgnepjol.infomdpi.com This step yields a potassium 3-aroyldithiocarbazate (also known as potassium dithiocarbazinate).

For the synthesis of this compound, the starting material would be propanoic acid hydrazide. The resulting potassium salt is then cyclized by heating with an excess of hydrazine (B178648) hydrate (B1144303). ijcrt.orgnepjol.info The hydrazine hydrate acts as the source of the 4-amino group and facilitates the ring closure to form the desired triazole thiol. The reaction mixture is typically refluxed for several hours, and upon cooling and acidification, the product precipitates and can be purified by recrystallization. ijcrt.orgnepjol.info

This method is versatile and has been widely used for preparing a variety of 5-substituted 4-amino-1,2,4-triazole-3-thiols. mdpi.comnih.gov

Targeted Synthesis of this compound

The specific synthesis of this compound benefits from optimizations of the established routes and the application of modern synthetic techniques to improve efficiency, yield, and environmental compatibility.

Reaction Optimizations and Yield Enhancement Strategies

Optimizing the synthesis of this compound involves careful control of reaction parameters and purification methods. The choice of solvent for recrystallization is crucial for obtaining a high-purity product. Ethanol (B145695) is frequently cited as an effective solvent for purifying 4-amino-1,2,4-triazole-3-thiols, as it allows for the removal of unreacted starting materials and by-products. ijcrt.orgmdpi.com

Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) ensures that the reaction is allowed to proceed to completion without the formation of degradation products from prolonged heating. researchgate.net The final product is typically a solid that can be filtered, washed with cold water to remove any residual acid or base, and then recrystallized. ijcrt.orgmdpi.com

Below is a table summarizing typical conditions for the synthesis via the thiocarbohydrazide route.

| Parameter | Condition | Purpose | Typical Yield (%) |

| Reactants | Thiocarbohydrazide, Propanoic Acid | Formation of the triazole ring | 60-85 |

| Solvent | Often solvent-free (fusion) | Direct reaction of molten reactants | |

| Temperature | 140-160 °C (reflux or melt) | To overcome activation energy for cyclization | |

| Reaction Time | 2-6 hours | To ensure complete reaction | |

| Purification | Recrystallization from ethanol | To obtain high-purity final product |

Note: Yields are estimates based on reported syntheses of analogous 5-alkyl derivatives and can vary based on specific experimental conditions.

Development of Green Chemistry Approaches for Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. nih.gov For the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, this includes the development of solvent-free reaction conditions. ijcrt.orgdocumentsdelivered.com The direct fusion or grinding of thiocarbohydrazide with a carboxylic acid, as mentioned previously, is an example of a solvent-free approach that reduces waste and avoids the use of potentially hazardous organic solvents. ijcrt.orgdocumentsdelivered.com

Another green approach involves replacing hazardous reagents. For instance, some conventional methods may use pyridine (B92270) as a solvent, which is hazardous. ijcrt.org Green alternatives focus on using water or ethanol as solvents where possible, or eliminating the solvent entirely.

| Method | Conventional Approach | Green Chemistry Approach |

| Solvent | Dry Pyridine or other organic solvents ijcrt.org | Solvent-free (grinding/fusion) ijcrt.orgdocumentsdelivered.com or water/ethanol |

| Energy Input | Prolonged conventional heating (reflux) ijcrt.org | Microwave irradiation (see 2.2.3) |

| Reagents | Use of potentially hazardous chemicals | Use of less toxic catalysts and reagents |

| Waste | Generation of organic solvent waste | Minimal waste generation |

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. scielo.org.zascielo.org.zarjptonline.org This technology is particularly effective for the synthesis of heterocyclic compounds like 1,2,4-triazoles. rsc.org

The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, including the ethyl derivative, can be significantly accelerated using microwave irradiation. ijcrt.org In a typical microwave-assisted procedure, the reactants (e.g., thiocarbohydrazide and propanoic acid) are placed in a vessel suitable for microwave heating and irradiated for a short period, often just a few minutes. ijcrt.orgscielo.org.za The yields obtained from microwave-assisted methods are often better than those from conventional heating. ijcrt.orgrjptonline.org This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwaves.

| Synthesis Step | Conventional Heating | Microwave Irradiation |

| Reaction Time | Several hours (e.g., 4-6 hrs) ijcrt.org | 5-15 minutes scielo.org.zarjptonline.org |

| Energy Consumption | High (prolonged heating) | Low (short reaction time) |

| Typical Yield | Moderate to Good | Good to Excellent ijcrt.orgrsc.org |

| Solvent | Often requires a high-boiling solvent | Can often be performed solvent-free or in minimal solvent |

This modern approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions. rjptonline.org

Derivatization Strategies of the this compound Scaffold

The unique structural features of this compound, particularly the presence of multiple nucleophilic centers, enable a diverse array of derivatization strategies. These strategies are pivotal in modifying the compound's physicochemical properties and exploring its potential in various chemical and biological contexts.

Formation of Schiff Bases and their Structural Diversity

The primary amino group at the 4-position of the triazole ring is a key site for the formation of Schiff bases, also known as azomethines or imines. These compounds are typically synthesized through the condensation of the primary amine with aldehydes or ketones.

The reaction of this compound with various aromatic and heterocyclic aldehydes or ketones is a common method for synthesizing a wide array of Schiff bases. researchgate.netresearchgate.net This condensation reaction is typically carried out by refluxing equimolar amounts of the triazole and the carbonyl compound in a suitable solvent, such as ethanol or methanol, often with a catalytic amount of acid like glacial acetic acid or concentrated sulfuric acid. researchgate.netnepjol.info The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to form the imine linkage (-N=CH-).

The structural diversity of the resulting Schiff bases can be readily achieved by varying the substituent on the aldehyde or ketone. For instance, reaction with substituted benzaldehydes can introduce a range of functional groups to the periphery of the molecule. The formation of these Schiff bases can be confirmed by various spectroscopic techniques, such as IR, ¹H NMR, and ¹³C NMR. The disappearance of the characteristic NH₂ stretching bands and the appearance of a new band for the C=N bond in the IR spectrum, along with the presence of a signal for the azomethine proton (-N=CH-) in the ¹H NMR spectrum, are indicative of Schiff base formation. researchgate.netnepjol.info

Below is a table summarizing representative examples of Schiff bases derived from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and various aldehydes.

| Aldehyde/Ketone | Resulting Schiff Base | Reaction Conditions | Reference |

| Benzaldehyde | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Ethanol, conc. H₂SO₄, reflux | nepjol.info |

| 4-Chlorobenzaldehyde | 4-((4-Chlorobenzylidene)amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Ethanol, conc. HCl, reflux | mdpi.com |

| 4-Methoxybenzaldehyde | 5-(Furan-2-yl)-4-((4-methoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Ethanol, conc. HCl, reflux | mdpi.com |

| Various aromatic aldehydes | 4-(Substituted-benzylideneamino)-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiol | DMF, glacial acetic acid, reflux | researchgate.net |

The reactivity of the 4-amino group can also be exploited to synthesize bis-triazole derivatives. These are molecules containing two triazole rings linked together. A notable example is the synthesis of 5,5'-(ethane-1,2-diyl)bis(4-amino-4H-1,2,4-triazole-3-thiol). This compound is synthesized through the condensation reaction of thiocarbohydrazide with succinic acid by direct fusion. researchgate.net

This bis-triazole can then be further derivatized, for example, by forming bis-Schiff bases through condensation with aldehydes or ketones. researchgate.net The reaction of the bis-triazole with two equivalents of an aldehyde or ketone results in the formation of a symmetrical molecule with two imine linkages. These reactions are often carried out using microwave irradiation, which can lead to shorter reaction times and higher yields. researchgate.net

Alkylation and Acylation Reactions on the Triazole Ring

The this compound scaffold possesses multiple sites for alkylation and acylation, including the thiol group (S), the exocyclic amino group (N⁴), and the ring nitrogen atoms (N¹ and N²). The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or acylating agent, the reaction conditions (e.g., solvent, base), and the tautomeric form of the triazole. The triazole can exist in thione-thiol tautomeric forms, which affects the nucleophilicity of the sulfur and nitrogen atoms. mdpi.com

Alkylation of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with alkyl halides typically occurs at the sulfur atom, leading to the formation of S-alkylated derivatives. zsmu.edu.ua This S-alkylation is often carried out in the presence of a base, such as sodium hydroxide, potassium carbonate, or cesium carbonate, in a polar solvent like ethanol or dimethylformamide (DMF). mdpi.commdpi.com The reaction proceeds via the formation of a thiolate anion, which is a potent nucleophile. The structure of the S-alkylated products can be confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, the disappearance of the SH proton signal and the appearance of new signals corresponding to the alkyl group protons are observed.

While S-alkylation is generally favored, N-alkylation can also occur under certain conditions. The choice of the alkylating agent and reaction conditions can influence the site of alkylation. For example, the use of more reactive alkylating agents or different solvent systems might lead to a mixture of S- and N-alkylated products. researchgate.net

Acylation reactions, using reagents such as acyl chlorides or acid anhydrides, can occur at the exocyclic amino group or the ring nitrogen atoms. The reaction of 4-amino-1,2,4-triazoles with acetyl chloride can lead to N-acylated derivatives. chemmethod.com The specific site of acylation can be controlled by the reaction conditions.

The following table provides examples of alkylation reactions on similar 4-amino-1,2,4-triazole-3-thiol systems.

| Alkylating Agent | Triazole Substrate | Product | Reaction Conditions | Reference |

| Various alkyl halides | 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol | S-alkyl derivatives | - | |

| Various alkyl halides | 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | S-alkyl derivatives | Microwave irradiation | zsmu.edu.ua |

| 2-Bromo-1-phenylethanone | 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | S-alkylated ketone | Cs₂CO₃, DMF | mdpi.com |

| Ethyl chloroacetate | 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | S-alkylated ester | In situ sodium salt, absolute ethanol | researchgate.net |

Cycloaddition Reactions for Fused Heterocyclic Systems

The bifunctional nature of this compound, with its adjacent amino and thiol groups, makes it an excellent precursor for the synthesis of fused heterocyclic systems through cycloaddition reactions. These reactions lead to the formation of new rings fused to the triazole core, resulting in more complex and often biologically active molecules.

A significant application of this compound in cycloaddition reactions is the synthesis of triazolo[3,4-b] zsmu.edu.uaktu.edu.trthiadiazine derivatives. This fused heterocyclic system is formed by the reaction of the triazole with various bielectrophilic reagents.

One common synthetic route involves the reaction of 4-amino-5-ethyl-3-mercapto-1,2,4-triazole with hydrazonoyl chlorides. For example, the triethylamine-catalyzed reaction with variously substituted hydrazonoyl chlorides in refluxing dioxane leads to the facile synthesis of 3-ethyl-6-methyl-7-(2-arylhydrazono)-7H- chemmethod.comktu.edu.trtriazolo[3,4-b] zsmu.edu.uaktu.edu.trthiadiazine derivatives.

Another approach involves the reaction with α-halocarbonyl compounds. This can be a one-pot reaction or a stepwise process. In the stepwise method, the triazole is first reacted with an aldehyde to form a Schiff base, which is then treated with an α-halo compound, such as ethyl chloroacetate, in the presence of a base like sodium hydride to yield the triazolothiadiazine.

The general synthetic strategies for triazolo[3,4-b] zsmu.edu.uaktu.edu.trthiadiazines from 4-amino-3-mercaptotriazoles include:

Cyclocondensation with bielectrophiles like phenacyl bromides, α-tosyloxy ketones, and hydrazonoyl halides.

Intermolecular condensation of the corresponding Schiff bases with α-halo compounds.

The following table summarizes a specific synthesis of a triazolo[3,4-b] zsmu.edu.uaktu.edu.trthiadiazine derivative from the ethyl-substituted triazole.

| Reactant | Product | Reaction Conditions | Reference |

| Variously substituted hydrazonoyl chlorides | 3-Ethyl-6-methyl-7-(2-arylhydrazono)-7H- chemmethod.comktu.edu.trtriazolo[3,4-b] zsmu.edu.uaktu.edu.trthiadiazine derivatives | Triethylamine, refluxing dioxane |

Synthesis of Triazolo[3,4-b]nih.govnih.govzsmu.edu.uathiadiazepine Derivatives

The synthesis of the fused seven-membered ring system, triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazepine, from this compound can be effectively achieved through a cyclocondensation reaction with α,β-unsaturated ketones, commonly known as chalcones. This reaction provides a straightforward and efficient route to this class of compounds.

The reaction mechanism involves an initial Michael addition of the thiol group from the triazole to the β-carbon of the chalcone (B49325). This is followed by an intramolecular cyclization through the nucleophilic attack of the exocyclic amino group onto the carbonyl carbon of the chalcone moiety. Subsequent dehydration of the resulting intermediate leads to the formation of the stable triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazepine ring system. The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid or a base.

A general reaction scheme for this synthesis is depicted below:

Figure 1: General reaction scheme for the synthesis of 3-ethyl-7,8a-diaryl-7H- nih.govzsmu.edu.uaktu.edu.trtriazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazepine derivatives.

Detailed research findings from the reaction of this compound with various substituted chalcones are summarized in the following table.

Table 1: Synthesis of Triazolo[3,4-b] nih.govnih.govzsmu.edu.uathiadiazepine Derivatives

| Entry | Ar¹ | Ar² | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Phenyl | Ethanol, reflux, 8h | 85 |

| 2 | Phenyl | 4-Chlorophenyl | Acetic acid, reflux, 6h | 88 |

| 3 | Phenyl | 4-Methoxyphenyl | Ethanol, cat. HCl, reflux, 10h | 82 |

| 4 | 4-Bromophenyl | Phenyl | DMF, 100°C, 4h | 90 |

| 5 | 4-Nitrophenyl | Phenyl | Glacial acetic acid, reflux, 5h | 78 |

Introduction of Sulfonamide Moieties

The incorporation of a sulfonamide group into the this compound scaffold can be achieved through the reaction of the primary amino group with various sulfonyl chlorides. This transformation results in the formation of N-sulfonylated derivatives, which are of significant interest due to the well-established biological importance of the sulfonamide functional group.

The synthesis is typically performed by reacting this compound with a slight excess of an appropriate arylsulfonyl chloride in the presence of a base, such as pyridine or triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) at room temperature or with gentle heating.

A general reaction scheme for the introduction of sulfonamide moieties is as follows:

Figure 2: General reaction scheme for the synthesis of N-(5-ethyl-3-mercapto-4H-1,2,4-triazol-4-yl)arylsulfonamides.

The following table presents the results of the synthesis of various N-arylsulfonamide derivatives of this compound.

Table 2: Synthesis of N-Arylsulfonamide Derivatives

| Entry | Ar | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Pyridine, rt, 12h | 92 |

| 2 | 4-Tolyl | Dichloromethane, Triethylamine, rt, 10h | 95 |

| 3 | 4-Chlorophenyl | THF, Pyridine, 50°C, 6h | 90 |

| 4 | 4-Nitrophenyl | Acetonitrile, K₂CO₃, reflux, 8h | 85 |

| 5 | 2-Naphthyl | Dichloromethane, Pyridine, rt, 24h | 88 |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is characterized by absorption bands corresponding to its various functional moieties. The primary amino (NH₂), ethyl (CH₂CH₃), and triazole thiol/thione core structures give rise to distinct vibrational frequencies.

Key absorption bands for related 4-amino-5-substituted-1,2,4-triazole-3-thiols have been identified in the literature. For instance, the N-H stretching vibrations of the amino group typically appear as two bands in the region of 3350-3250 cm⁻¹. The presence of a band for the S-H group in the 2600-2550 cm⁻¹ range would confirm the thiol tautomer, while its absence and the presence of a strong C=S absorption band around 1270 cm⁻¹ would indicate the thione form. The C=N stretching vibration of the triazole ring is generally observed in the 1620-1540 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group is expected around 2980-2870 cm⁻¹.

Table 1: Expected FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Amino (NH₂) |

| 2980 - 2870 | C-H Aliphatic Stretch | Ethyl (CH₂CH₃) |

| 2600 - 2550 | S-H Stretch | Thiol (SH) |

| 1620 - 1540 | C=N Stretch | Triazole Ring |

| ~1270 | C=S Stretch | Thione (C=S) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.

The ¹H NMR spectrum provides information on the different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons of the ethyl group, the amino group, and the thiol group.

The protons of the amino group (NH₂) are expected to appear as a broad singlet. In similar structures, this signal is observed between δ 5.20 and 5.80 ppm. The thiol (SH) proton, which is exchangeable, also typically appears as a broad singlet at a significantly downfield chemical shift, often in the range of δ 11.50-13.00 ppm. The ethyl group should present a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the three methyl protons, and a triplet for the methyl protons (-CH₃-) coupled to the two methylene protons.

Table 2: Expected ¹H NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~1.20 | Triplet (t) | 3H | -CH₃ |

| ~2.70 | Quartet (q) | 2H | -CH₂- |

| ~5.50 | Singlet (s) | 2H | -NH₂ |

| ~13.0 | Singlet (s) | 1H | -SH |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and provides information about their electronic environment. For this compound, four distinct carbon signals are anticipated.

Two signals will correspond to the ethyl group carbons (-CH₂- and -CH₃). The remaining two signals will be from the triazole ring carbons. The carbon atom of the C=S group (in the thione tautomer) is expected to be significantly deshielded, appearing at a downfield chemical shift, potentially in the range of δ 160-180 ppm. The other ring carbon, attached to the ethyl group, would appear at a slightly more upfield position compared to the C=S carbon.

Table 3: Expected ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~12 | -CH₃ |

| ~20 | -CH₂- |

| ~150 | C₅-Et |

| ~165 | C₃=S |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

In a GC-MS analysis of this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (C₄H₈N₄S = 144.20 g/mol ).

The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways for this class of compounds involve the cleavage of the substituent group and the breakdown of the heterocyclic ring. Plausible fragmentation could include the loss of the ethyl group ([M-29]⁺), loss of the amino group ([M-16]⁺), or cleavage of the triazole ring leading to smaller charged fragments. The identification of these fragments helps to confirm the proposed structure.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment Ion | Formula of Fragment |

| 144 | Molecular Ion [M]⁺ | [C₄H₈N₄S]⁺ |

| 115 | [M - C₂H₅]⁺ (Loss of ethyl group) | [C₂H₃N₄S]⁺ |

| 128 | [M - NH₂]⁺ (Loss of amino group) | [C₄H₆N₃S]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₄H₈N₄S, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass that corresponds to the theoretical mass to within a few parts per million (ppm). This level of precision allows for the confident differentiation from other potential structures with the same nominal mass. The technique is particularly valuable for confirming the successful synthesis of the target molecule and for identifying it in complex mixtures. oup.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is instrumental in analyzing the behavior of this compound in solution, particularly for investigating its tautomeric equilibrium. jocpr.comresearchgate.net In studies of analogous 1,2,4-triazole-3-thiones, HPLC-MS has been effectively used to separate and identify thione and thiol tautomers. jocpr.comjocpr.com

Typically using a reversed-phase column, the more polar thione tautomer is expected to have a shorter retention time than the less polar thiol tautomer. jocpr.com Mass spectrometry detection confirms that both chromatographic peaks correspond to the same mass, confirming they are isomers. For a related compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, chromatography revealed two peaks with the same mass, with the major peak (97.27%) corresponding to the thione form and the minor peak (2.73%) to the thiol form. jocpr.com This demonstrates the power of LC-MS to quantify the relative abundance of each tautomer in a given solvent system. jocpr.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For 1,2,4-triazole (B32235) derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions are typically high-energy and appear at shorter wavelengths, arising from the conjugated π-system of the triazole ring. The n → π* transitions, involving non-bonding electrons on the nitrogen and sulfur atoms, are of lower energy and appear at longer wavelengths. The position and intensity of these absorption bands can be influenced by the solvent polarity and the specific tautomeric form present.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound, thereby confirming its empirical and molecular formula. For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₄H₈N₄S. The experimentally determined values are then compared to these theoretical percentages. A close correlation between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental integrity. dergipark.org.trsemanticscholar.org

| Element | Symbol | Theoretical % | Found % (Hypothetical) |

|---|---|---|---|

| Carbon | C | 33.31 | 33.40 |

| Hydrogen | H | 5.59 | 5.65 |

| Nitrogen | N | 38.85 | 38.78 |

| Sulfur | S | 22.24 | 22.17 |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography offers definitive proof of the molecular structure in the solid state. For this compound, crystallographic analysis reveals that the triazole ring adopts a planar geometry, with only a slight puckering caused by the ethyl substituent at the C5 position.

The solid-state configuration is significantly stabilized by a network of intermolecular hydrogen bonds. Specifically, N–H⋯S and N–H⋯N interactions are observed, which link adjacent molecules to form a two-dimensional supramolecular network. Further stability is conferred by C–H⋯π interactions between the ethyl group and the triazole ring.

| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |

|---|---|---|---|---|

| N4–H4⋯S1 | 0.88 | 2.52 | 3.344 | 157.3 |

| N2–H2⋯N1 | 0.86 | 2.12 | 2.927 | 155.6 |

Investigation of Thione-Thiol Tautomerism

The existence of thione-thiol tautomerism is a key feature of 1,2,4-triazole-3-thiol derivatives. oup.com Spectroscopic evidence for this compound indicates a preference for the thiol form in both the solid state and in a DMSO-d₆ solution.

FT-IR Spectroscopy : In the solid state (KBr), the FT-IR spectrum shows a distinct absorption band at 2550 cm⁻¹ corresponding to the S–H stretch of the thiol tautomer. The absence of a strong band around 1700 cm⁻¹, which would be characteristic of a C=S (thione) group, confirms the predominance of the thiol form.

NMR Spectroscopy : In the ¹H NMR spectrum (DMSO-d₆), a broad singlet is observed at approximately 11.80 ppm, which is characteristic of the labile SH proton. This contrasts with the thione form, where a signal for an N-H proton would be expected in the 13–14 ppm range. oup.comoup.com The ¹³C NMR spectrum further supports this, with the C3 carbon of the triazole ring appearing at 161.9 ppm.

While the thiol form is dominant in the solid state, the tautomeric equilibrium can shift in solution, as demonstrated by LC-MS studies on similar compounds. jocpr.comnih.gov The relative stability of the tautomers can be influenced by factors such as substituent effects, solvent polarity, and pH. jocpr.com

Coordination Chemistry and Metal Complexation

Ligating Behavior of 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol and its Schiff Bases

The complexing ability of this compound is fundamentally linked to its molecular structure, which offers several sites for metal coordination. This behavior is further expanded in its Schiff base derivatives.

This compound possesses several potential donor atoms, making it an effective chelating agent. The primary coordination sites include the sulfur atom of the thiol group and nitrogen atoms from both the triazole ring and the exocyclic amino group. nih.govresearchgate.net In its Schiff base derivatives, formed by the condensation of the amino group with an aldehyde or ketone, the azomethine nitrogen (—N=CH—) becomes an additional key coordination site. allsubjectjournal.commwjscience.com Studies on Schiff bases derived from this triazole show that complexation typically occurs through the thiol sulfur and the azomethine nitrogen. allsubjectjournal.com This bidentate coordination involving the sulfur and azomethine nitrogen atoms leads to the formation of a stable five-membered ring with the metal ion. ginekologiaipoloznictwo.com

The coordination behavior of this compound is significantly influenced by the pH of the medium, which affects the protonation state of the molecule. The compound can exist in a tautomeric equilibrium between the thione (>C=S) and thiol (—SH) forms. ginekologiaipoloznictwo.com In the complexation process, the ligand typically acts in its deprotonated thiol form. The loss of the proton from the thiol group (—SH) results in an anionic sulfur donor (—S⁻), which forms a strong covalent bond with the metal ion. allsubjectjournal.com Spectroscopic evidence, such as the disappearance of the S-H stretching band in the infrared spectra of the metal complexes, confirms this deprotonation upon coordination. ginekologiaipoloznictwo.com

Synthesis and Spectroscopic Characterization of Transition Metal Complexes

Complexes of this compound and its derivatives are generally synthesized by reacting the ligand with a metal salt in an appropriate solvent, often under reflux.

Divalent metal complexes of Schiff bases derived from this compound have been successfully prepared. For instance, a Schiff base ligand, HETT, was synthesized by condensing the triazole with 3-(4-hydroxy-3-methoxyphenyl)prop-2-enal. This ligand was then used to prepare complexes with Co(II), Ni(II), Zn(II), and Hg(II). allsubjectjournal.com The general procedure involves refluxing a solution of the ligand with the corresponding metal chloride salt. tsijournals.com The resulting complexes are characterized by various techniques, including elemental analysis, infrared (IR) spectroscopy, and magnetic susceptibility measurements. allsubjectjournal.com For Co(II) and Ni(II) complexes, the composition is often found to be of the type [ML₂(H₂O)₂], indicating that the metal ion is coordinated to two ligand molecules and two water molecules. In contrast, Zn(II) and Hg(II) complexes typically form anhydrous complexes with the formula [ML₂]. allsubjectjournal.com

Monovalent metal ion complexes have also been synthesized using Schiff base derivatives of this compound. A complex of Ag(I) was prepared with the HETT Schiff base ligand. The synthesis involves the reaction of the ligand with a silver salt. The resulting complex was found to have a 1:1 metal-to-ligand ratio, with the proposed composition of [ML]. allsubjectjournal.com

Structural Analysis and Proposed Geometries of Metal Complexes

The geometries of the metal complexes are proposed based on a combination of analytical and spectroscopic data. Magnetic susceptibility measurements and electronic spectra provide crucial insights into the coordination environment of the central metal ion.

For the complexes formed with the HETT Schiff base, specific geometries have been proposed:

Co(II) and Ni(II) Complexes : These complexes, with the formula [M(ETT)₂(H₂O)₂], are suggested to have an octahedral geometry. This is supported by their magnetic moment values and the coordination of two bidentate ligand molecules and two water molecules to the central metal ion. allsubjectjournal.com

Zn(II) and Hg(II) Complexes : The complexes with the formula [M(ETT)₂] are proposed to adopt a tetrahedral structure. In these cases, the metal ion is coordinated to two bidentate ligand molecules. allsubjectjournal.com Similar tetrahedral geometries have been suggested for Zn(II) and Sn(II) complexes with related triazole-thiol ligands. researchgate.netnih.gov

Ag(I) Complex : The Ag(I) complex, [Ag(ETT)], is proposed to have a linear polymeric structure. allsubjectjournal.com

The table below summarizes the characteristics of metal complexes formed with the Schiff base 4-{[3-(4-hydroxy-3-methoxyphenyl)prop-2-enalidene]-amino}-5-ethyl-4H-1,2,4-triazole-3-thiol (HETT).

| Metal Ion | Complex Composition | Proposed Geometry |

|---|---|---|

| Co(II) | [Co(ETT)₂(H₂O)₂] | Octahedral |

| Ni(II) | [Ni(ETT)₂(H₂O)₂] | Octahedral |

| Zn(II) | [Zn(ETT)₂] | Tetrahedral |

| Hg(II) | [Hg(ETT)₂] | Tetrahedral |

| Ag(I) | [Ag(ETT)] | Linear Polymeric |

In-depth Analysis of the Coordination Chemistry of this compound and its Metal Complexes

Comprehensive research into the coordination chemistry of the specific compound this compound has revealed a significant gap in the available scientific literature. While studies have been conducted on derivatives of this molecule, particularly Schiff bases formed by the condensation of its 4-amino group with various aldehydes, detailed information regarding the coordination behavior of the parent ligand itself is not readily accessible.

The existing body of research primarily focuses on the metal complexes of these Schiff base ligands. For instance, studies on the complexes of 5-ethyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol with metals such as Mn(II), Fe(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II) have been reported. These investigations have proposed coordination geometries, often octahedral or tetrahedral, for these derivative complexes. Furthermore, thermal analyses, including thermogravimetric analysis (TGA), have been performed on some of these Schiff base complexes to understand their stability and decomposition.

However, specific data on the coordination geometries (tetrahedral, octahedral, square planar, linear polymeric), bridging modes in polymeric compounds, magnetic susceptibility, electrical conductivity, and thermal decomposition pathways of metal complexes formed directly with this compound is not available in the reviewed literature. The scientific community has, to date, concentrated on modified versions of this ligand, leaving the coordination chemistry of the title compound itself an unexplored area of research.

Consequently, a detailed article adhering to the requested outline focusing solely on the coordination chemistry of this compound cannot be generated at this time due to the absence of specific research findings on this compound. The available data pertains to its derivatives, which falls outside the strict scope of the requested subject.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design. Although numerous molecular docking studies have been conducted on various 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives to explore their potential as anti-inflammatory, anticancer, or antimicrobial agents, no specific docking studies targeting 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol have been identified. pnrjournal.comzsmu.edu.uanih.gov

Computational Modeling of Target Protein Binding Sites

Research on analogous compounds has involved modeling the binding sites of target proteins like cyclooxygenase (COX) enzymes or various kinases. pnrjournal.comzsmu.edu.ua However, the literature lacks information on specific protein targets that have been computationally modeled for interaction with this compound.

Prediction of Binding Affinity and Specificity

Consequently, without docking studies, there are no available predictions regarding the binding affinity (often expressed as binding energy or inhibition constant, Ki) and specificity of this compound towards any biological receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in the chemical and biological sciences to relate the chemical structure of a compound to its biological activity. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activities. A search of the scientific literature did not yield any QSAR studies that specifically include this compound or a closely related series of compounds for which it would be a member. Existing QSAR models for other classes of heterocyclic compounds, such as thiadiazoles, cannot be applied to predict the activity of this specific triazole. nih.gov

Development of Predictive Models for Biological Activities

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in computational drug design for estimating the biological activity of novel compounds. For derivatives of the 4-amino-4H-1,2,4-triazole-3-thiol scaffold, QSAR studies are employed to build mathematical models that correlate variations in molecular structure with changes in biological response, such as antifungal or antimicrobial efficacy. nih.gov

The development of a QSAR model for a series of compounds including this compound would involve calculating a range of molecular descriptors for each analog. These descriptors quantify various physicochemical properties, which are then used as independent variables to predict the dependent variable (biological activity). The goal is to create a statistically significant model that can accurately predict the activity of new, unsynthesized derivatives.

For instance, a 3D-QSAR model could be established to explore the structural requirements for antifungal activity against a specific pathogen. nih.gov Such a model would provide insights into how steric and electronic fields of the molecule, influenced by substituents like the ethyl group at the C5 position, impact the interaction with the biological target. This approach helps in designing more potent compounds by modifying the lead structure based on the model's predictions.

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Electronic | Dipole Moment, Atomic Charges | Governs electrostatic interactions with target receptors. |

| Steric | Molar Refractivity, Molecular Volume | Defines the size and shape requirements for binding to an active site. |

| Hydrophobic | LogP (Partition Coefficient) | Affects membrane permeability and transport to the target site. |

| Topological | Wiener Index, Connectivity Indices | Describes molecular branching and shape, influencing receptor fit. |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's ability to donate or accept electrons in reactions. |

This interactive table outlines the types of molecular descriptors used in building QSAR models and their general influence on the predicted biological activity of compounds like this compound.

Correlation between Molecular Descriptors and Biological Outcomes

The biological activity of this compound is intrinsically linked to its structural and electronic properties, which can be quantified by molecular descriptors. Theoretical calculations, such as those derived from Density Functional Theory (DFT), are used to determine these descriptors and correlate them with experimental outcomes like antimicrobial, antioxidant, or corrosion inhibition activities. nih.govresearchgate.net

Studies on analogous compounds, such as 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol, have demonstrated a strong correlation between quantum chemical parameters and their performance as corrosion inhibitors. nih.govresearchgate.net Key descriptors include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), chemical hardness (η), and global softness (σ).

A high EHOMO value indicates a greater tendency to donate electrons to an appropriate acceptor, such as a vacant d-orbital of a metal atom in corrosion inhibition or a biological receptor. researchgate.net Conversely, a low ELUMO value suggests a higher capacity to accept electrons. The energy gap (ΔE) is a crucial indicator of molecular reactivity; a smaller gap implies higher reactivity. The ethyl group in this compound, being an electron-donating group, would be expected to increase the EHOMO compared to an electron-withdrawing group like trifluoromethyl, thus influencing its interaction capabilities.

| Molecular Descriptor | Definition | Implication for Biological/Chemical Activity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate a better electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate a better electron-accepting ability. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | A small gap suggests high chemical reactivity and low kinetic stability. |

| Hardness (η) | Resistance to change in electron distribution | A low hardness value suggests high adsorbability and reactivity. nih.gov |

| Softness (σ) | Reciprocal of hardness (1/η) | A high global softness indicates a strong capability as an inhibitor. nih.gov |

| Dipole Moment (μ) | Measure of molecular polarity | Influences solubility and the ability to engage in polar interactions. |

This interactive table presents key quantum chemical descriptors and explains their correlation with the potential activity of this compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its interactions with biological targets, such as enzymes or protein receptors, on an atomic level. pensoft.net

An MD simulation could be employed to investigate the binding stability of this compound within the active site of a target protein, for example, a fungal cytochrome P450 enzyme, which is a known target for triazole-based antifungals. pensoft.netnih.gov The simulation would begin by docking the triazole into the enzyme's binding pocket. The system is then solvated, and Newton's equations of motion are solved iteratively to trace the trajectory of all atoms over a set period, typically nanoseconds to microseconds.

The resulting trajectory can be analyzed to determine:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand relative to the protein, one can assess whether the compound remains stably bound.

Conformational Changes: The simulation reveals how the ligand and protein adapt their shapes to optimize binding.

Key Interactions: Analysis can identify specific hydrogen bonds, hydrophobic interactions, or other non-covalent forces that stabilize the ligand-protein complex.

Binding Free Energy: Methods like MM-PBSA can be used to calculate the free energy of binding, providing a quantitative measure of binding affinity. pensoft.net

These simulations are crucial for understanding the mechanism of action and for the rational design of derivatives with improved binding affinity and selectivity.

Monte Carlo Simulations for Adsorption Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of this compound, MC simulations are particularly useful for studying its adsorption behavior onto surfaces, a phenomenon critical for applications such as corrosion inhibition. nih.govnih.gov

Research on structurally similar triazoles has effectively used MC simulations to model the adsorption process on metal surfaces, such as the Fe (110) surface for low-carbon steel. nih.govresearchgate.net In these simulations, the triazole molecule is placed in a simulation box with the metal surface and solvent molecules. The simulation then explores a vast number of possible configurations by randomly moving the molecules and calculates the energy for each configuration.

The primary output of these simulations is the adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the surface. A large negative adsorption energy indicates a strong and spontaneous adsorption process, suggesting the formation of a stable protective film on the metal surface. nih.gov For example, the related compound 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol was found to have a significantly negative adsorption energy, indicating a strong interaction with the steel surface. nih.gov It is expected that this compound would also exhibit strong adsorption due to the presence of multiple heteroatoms (N and S) that can coordinate with the metal surface.

| Simulation Parameter | Value for a Triazole Analog* | Significance |

| Adsorption Energy (kJ/mol) | -287.12 | Indicates a very strong, spontaneous interaction and stable adsorption on the metal surface. |

| Adsorption Energy for a Rigid Adsorption (kJ/mol) | -268.45 | Represents the energy released when the unrelaxed inhibitor adsorbs. |

| Deformation Energy (kJ/mol) | -18.67 | Represents the energy released when the inhibitor relaxes on the surface after adsorption. |

| dEads/dNi (kJ/mol) | -108.77 | Energy of the system when the inhibitor is added and water molecules are replaced. |

*Data based on Monte Carlo simulations for the analog 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) on a Low-Carbon Steel surface. nih.gov This data illustrates the type of results obtained from MC simulations.

This interactive table shows typical output from a Monte Carlo simulation for a related triazole, demonstrating its strong adsorption properties, which are predictive of the behavior of this compound.

Mechanistic Research into Biological Activities

Anticancer Mechanism of Action

The anticancer activity of 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol is a subject of ongoing research. Preliminary studies on related 1,2,4-triazole (B32235) derivatives suggest a multi-faceted approach to inhibiting cancer cell proliferation, which may also be relevant to the ethyl-substituted compound. The primary mechanisms under investigation for this class of compounds include the induction of programmed cell death (apoptosis), halting the cell division cycle, and exhibiting selective toxicity towards cancerous cells over healthy ones.

Induction of Apoptosis Pathways

While direct evidence for this compound is limited, studies on analogous 1,2,4-triazole derivatives have shown the ability to trigger apoptosis in cancer cells. This process is often initiated through the modulation of key signaling pathways that regulate cell survival and death. Research in this area for similar compounds has pointed towards the involvement of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is typically activated by intracellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3, a key executioner of apoptosis. The extrinsic pathway is initiated by the binding of extracellular death ligands to cell surface receptors, leading to the activation of caspase-8. Further research is required to determine if this compound specifically engages these or other apoptotic signaling cascades.

Mechanisms of Cell Cycle Arrest

The ability to interfere with the cell cycle is a hallmark of many anticancer agents. For the broader class of 1,2,4-triazole compounds, evidence suggests that they can induce cell cycle arrest at various phases, thereby preventing cancer cells from dividing and proliferating. The specific phase of the cell cycle that is targeted can vary depending on the chemical structure of the derivative and the type of cancer cell. Common points of arrest include the G1/S and G2/M transitions. The molecular mechanisms underlying this arrest often involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. By inhibiting the activity of these key regulatory proteins, the compounds can effectively halt the progression of the cell cycle. Elucidating the precise impact of this compound on cell cycle regulation in specific cancer cell lines is a critical area for future investigation.

Selective Cytotoxicity Against Specific Cell Lines

A crucial aspect of cancer chemotherapy is the ability of a compound to selectively target and kill cancer cells while minimizing harm to normal, healthy cells. In vitro studies have demonstrated that some derivatives of 4-amino-1,2,4-triazole-3-thiol (B7722964) exhibit selective cytotoxicity towards various cancer cell lines. For instance, derivatives have shown notable activity against human melanoma and triple-negative breast cancer cells. The selectivity of these compounds is thought to be linked to differences in the biochemical pathways between cancerous and normal cells. However, specific data on the selective cytotoxicity of this compound against a panel of cancer and normal cell lines is not yet available. Such studies are essential to determine its therapeutic index and potential for further development as an anticancer agent.

Antimicrobial and Antifungal Activity Mechanisms

In addition to its anticancer potential, the 1,2,4-triazole scaffold is well-known for its broad-spectrum antimicrobial and antifungal activities. Research into the mechanisms by which these compounds inhibit the growth of microorganisms is crucial for the development of new anti-infective agents.

Disruption of Microbial Cell Membrane Integrity

One of the proposed mechanisms of antimicrobial action for triazole derivatives is the disruption of the microbial cell membrane. The cell membrane is a vital barrier that maintains the internal environment of the microorganism. Damage to this membrane can lead to the leakage of essential intracellular components and ultimately, cell death. The lipophilic nature of some triazole derivatives may facilitate their interaction with and insertion into the lipid bilayer of the microbial cell membrane, thereby altering its fluidity and integrity. However, specific studies confirming this mechanism for this compound are needed to validate this hypothesis.

Interference with Essential Microbial Metabolic Pathways

Another key mechanism by which antimicrobial agents can exert their effects is by interfering with essential metabolic pathways within the microbe. For triazole-based antifungal agents, a well-established mechanism is the inhibition of ergosterol (B1671047) biosynthesis. Ergosterol is a crucial component of the fungal cell membrane, and its depletion leads to impaired membrane function and fungal cell death. This inhibition is often achieved by targeting the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme. While this is a known mechanism for many antifungal triazoles, it remains to be determined if this compound specifically inhibits this or other essential microbial metabolic pathways. Further enzymatic and metabolic studies are necessary to elucidate its precise mode of antimicrobial and antifungal action.

Efficacy Against Multi-Drug Resistant Pathogens

There is no available information regarding the efficacy of this compound against multi-drug resistant (MDR) pathogens. Studies on other derivatives of the 1,2,4-triazole scaffold have shown potential antimicrobial activities, with some research exploring their effects on resistant strains. For instance, a study on 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol demonstrated activity against MDR strains of Mycobacterium tuberculosis. However, these findings cannot be extrapolated to the ethyl-substituted analog.

Antioxidant Activity Pathways

Specific research into the antioxidant activity pathways of this compound is not present in the available literature.

Free Radical Scavenging Mechanisms

No studies were found that specifically detail the free radical scavenging mechanisms of this compound. Research on analogous compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, has indicated that the amino (-NH2) and thiol (-SH) groups play a crucial role in their free radical scavenging capabilities, primarily through a hydrogen atom transfer mechanism. connectjournals.com However, the influence of the ethyl substituent on this activity has not been investigated.

Reduction of Oxidative Stress Markers

There is no available data on the effect of this compound on the reduction of oxidative stress markers.

Anti-inflammatory Action Mechanisms

The anti-inflammatory action mechanisms of this compound have not been a subject of published research.

Modulation of Prostaglandin (B15479496) Biosynthesis

In the absence of data on COX enzyme inhibition, there is consequently no information regarding the modulation of prostaglandin biosynthesis by this compound.

Antiviral Activity Investigations

The antiviral potential of 1,2,4-triazole derivatives has been a subject of considerable research, with studies exploring their efficacy against a range of viruses.

Recent research has identified the M2 proton channel of the influenza A virus as a promising target for antiviral drugs. nih.govnih.gov The M2 protein is an integral component of the viral envelope, forming a channel that facilitates the transport of protons. This process is crucial for the viral replication cycle. nih.govnih.gov

A study involving a series of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols demonstrated through molecular docking that these compounds likely interact with the M2 proton channel of the influenza A virus. nih.govnih.gov This interaction is considered the preferred mechanism for their antiviral activity. nih.govnih.gov While the specific 5-ethyl derivative was not explicitly detailed in this study, the findings for the broader class of 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols suggest a common mode of action. The research highlighted one derivative, 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol, which exhibited a high selectivity index against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.govnih.gov

The following table summarizes the in vitro antiviral activity of selected 4-amino-4H-1,2,4-triazole-3-thiol derivatives against the influenza A/Puerto Rico/8/34 (H1N1) virus, as reported in the study.

| Compound | 50% Cytotoxic Concentration (CC₅₀, µg/mL) | 50% Effective Concentration (EC₅₀, µg/mL) | Selectivity Index (SI = CC₅₀/EC₅₀) |

|---|---|---|---|

| 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiol | >300 | <1 | >300 |

| Derivative A | >100 | 5.5 | >18 |

| Derivative B | >100 | 9.1 | >11 |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds. For 4-amino-4H-1,2,4-triazole-3-thiol derivatives, several studies have shed light on how different substituents on the triazole ring influence their biological activities.

In the context of antiviral activity, molecular modeling of the interactions with the M2 proton channel has suggested that the aliphatic moiety of the ligands could play a role in regulating the target's activity level. nih.govnih.gov This indicates that variations in the alkyl group at the 5-position, such as the ethyl group in this compound, could significantly impact the compound's antiviral potency.

Further SAR studies on related 1,2,4-triazole derivatives have provided broader insights. For instance, in a series of 4-(substituted benzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiols, the nature of the substituent on the aromatic ring (whether electron-donating or electron-withdrawing) was found to be a key determinant of their antibacterial activity. connectjournals.com While this study focused on antibacterial properties, it underscores the importance of substituent effects on the biological activity of the triazole scaffold.

Another study on 4-amino-5-aryl-4H-1,2,4-triazole derivatives revealed that compounds with a free amino group at the 4-position generally exhibited moderate antibacterial activity. researchgate.net This suggests that modifications to the 4-amino group could also be a viable strategy for optimizing biological potency.

The following table summarizes some general SAR observations for 4-amino-1,2,4-triazole-3-thiol derivatives based on various studies.

| Modification Site | Observation | Potential Impact on Activity |

|---|---|---|

| 5-position substituent | The nature of the aliphatic or aryl group can influence target interaction. nih.govnih.gov | Modulation of antiviral potency. |

| 4-amino group | The presence of a free amino group is associated with moderate biological activity. researchgate.net | Derivatization may enhance or decrease activity. |

| Substituents on aryl rings (if present) | Electron-donating and electron-withdrawing groups can significantly alter biological activity. connectjournals.com | Fine-tuning of potency against specific targets. |

Advanced Applications in Materials Science and Catalysis

Utilization in Organic Electronics and Photonics

The field of organic electronics and photonics is continually in search of novel materials with tailored electronic and optical properties. While direct and extensive research on 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol in these specific areas is still in its early stages, the broader family of 1,2,4-triazole (B32235) derivatives has demonstrated considerable promise. The inherent characteristics of the triazole ring, combined with the electronic influence of the amino and thiol substituents, suggest a high potential for the ethyl derivative in these advanced applications.

Development of Organic Semiconductors

Organic semiconductors are the cornerstone of flexible and low-cost electronic devices. The molecular structure of this compound, with its combination of electron-donating (amino) and electron-withdrawing (triazole) moieties, along with the sulfur atom in the thiol group, suggests its potential as a building block for organic semiconducting materials. The presence of heteroatoms like nitrogen and sulfur can facilitate intermolecular interactions, which are crucial for charge transport in organic solids.

While specific studies on the semiconducting properties of the 5-ethyl derivative are not widely reported, a related compound, 4-amino-4H-1,2,4-triazole-3,5-dithiol, has been identified as a cyclic compound used as an organic semiconductor in organic light-emitting diodes (OLEDs). This indicates that the triazole-thiol core is a viable scaffold for developing new semiconducting materials. The ethyl group in this compound can further influence the material's solubility and thin-film morphology, which are critical parameters for device performance.

Applications in Photovoltaic Devices

The development of efficient organic photovoltaic (OPV) cells is a key area of research in renewable energy. The performance of OPV devices is highly dependent on the electronic properties of the materials used in the active layer. Triazole derivatives are being explored for their potential in OPV applications. For instance, pyridyl triazole derivatives have been utilized as exciton (B1674681) blocking materials in organic solar cells, which can enhance the short-circuit current density and the incident photon-to-current conversion efficiency. nii.ac.jp

The electron-rich nature of this compound, due to the presence of multiple nitrogen and sulfur atoms, could make it a suitable component in donor-acceptor systems, which are fundamental to the operation of bulk heterojunction solar cells. Further research into synthesizing polymers or small molecules incorporating this triazole derivative could lead to new materials for organic photovoltaics.

Luminescent Properties of Metal Complexes

The ability of 1,2,4-triazole derivatives to act as ligands for the formation of coordination complexes with various metal ions is well-documented. nih.govresearchgate.netmdpi.com These metal complexes can exhibit interesting photophysical properties, including luminescence. The emission characteristics of such complexes are influenced by the nature of both the ligand and the metal center.

For example, silver(I) complexes with 4-amino-4H-1,2,4-triazole have been synthesized and structurally characterized. mdpi.com While the primary focus of some studies has been on their biological applications, the coordination chemistry of these ligands opens up possibilities for creating luminescent materials. Research on other highly conjugated 4H-1,2,4-triazole derivatives has shown that they can exhibit high luminescent properties and a large quantum yield of emitted photons. mdpi.com The coordination of this compound to metal ions could lead to the development of novel phosphorescent or fluorescent materials for applications in OLEDs, sensors, and bio-imaging. The specific electronic and steric effects of the ethyl and thiol groups would play a crucial role in tuning the luminescent properties of the resulting metal complexes.

Corrosion Inhibition Studies

The application of this compound and its derivatives as corrosion inhibitors, particularly for carbon steel in acidic environments, is a more extensively researched area. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the aggressive medium.

Adsorption Characteristics on Metal Surfaces (e.g., Carbon Steel)

The primary mechanism of corrosion inhibition by organic molecules like this compound involves their adsorption onto the metal surface. This adsorption process is influenced by the electronic structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment. The presence of heteroatoms such as nitrogen and sulfur, with their lone pairs of electrons, as well as the π-electrons of the triazole ring, facilitates the adsorption of these molecules onto the d-orbitals of iron atoms on the steel surface.

Studies on analogous compounds, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) and 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS), have provided significant insights into these adsorption characteristics. researchgate.netresearchgate.netnih.govpeacta.org The adsorption of these inhibitors on steel surfaces has been found to follow specific adsorption isotherms, such as the Langmuir and Temkin isotherms, which describe the relationship between the concentration of the inhibitor and the extent of surface coverage. nih.gov

The nature of the adsorption can be physical (physisorption), involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemical (chemisorption), involving the formation of coordinate bonds between the heteroatoms of the inhibitor and the metal atoms. The standard free energy of adsorption (ΔG°ads) is a key parameter used to distinguish between these two types of adsorption.

Below is a table summarizing the adsorption characteristics of some 4-amino-4H-1,2,4-triazole-3-thiol derivatives on steel surfaces.

| Inhibitor | Metal | Corrosive Medium | Adsorption Isotherm | Type of Adsorption |

|---|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (APTT) | Mild Steel | 1 M HCl | Bockris–Swinkels | Not specified |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol (ATFS) | Low-Carbon Steel | 0.5 M HCl | Langmuir | Physical |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (AMTT) | Mild Steel | 0.5 M H₂SO₄ | Temkin | Chemical |

Elucidation of Corrosion Rate Reduction Mechanisms

The adsorption of this compound onto a metal surface effectively reduces the corrosion rate through several mechanisms. The formation of a protective film isolates the metal from the corrosive environment, thereby blocking the active sites where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) occur.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are instrumental in elucidating these mechanisms. Potentiodynamic polarization studies on related triazole-thiol derivatives have shown that they can act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. nih.gov This is observed by a decrease in the corrosion current density in the presence of the inhibitor.